N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine
Overview
Description
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine, also known as NMPEA, is a synthetic organic compound that has a variety of applications in the scientific research field. It is a derivative of piperidine and has a molecular weight of 131.21 g/mol. NMPEA is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. It is used in a variety of research applications due to its unique properties and chemical structure.
Scientific Research Applications
DNA Binding and Nuclease Activity Studies
Cu(II) complexes with ligands, including N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine derivatives, exhibit significant DNA binding properties and DNA cleavage activity. These complexes show potential for use in cancer treatment due to their low toxicity and ability to induce structural changes in DNA (Kumar et al., 2012).
Chiral Ligand Synthesis
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine derivatives have been used in the synthesis of chiral, conformationally mobile ligands. These ligands form pseudo C3-symmetric complexes with metal ions, contributing to advancements in asymmetric synthesis and chiral technology (Canary et al., 1998).
Enantioselective Conjugate Addition
These derivatives play a role in enantioselective conjugate addition to cyclic enones, offering up to 97% e.e. This process is vital in producing chiral compounds, which are essential in pharmaceuticals and fine chemicals (Rossiter et al., 1991).
Corrosion Inhibition
Cadmium(II) Schiff base complexes with N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine derivatives have shown corrosion inhibition properties on mild steel, revealing a bridge between coordination chemistry and materials engineering (Das et al., 2017).
Synthesis of 2-(Substituted Amino)-3,3-Dialkylchromanones
These derivatives have been used in the synthesis of 2-alkylamino-3,3-dialkylchroman-4-ols, contributing to the development of new organic compounds with potential applications in medicinal chemistry (Dean et al., 1982).
Palladium Catalyzed N-Oxidation
In the study of N-Oxidation of Naratriptan, N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine derivatives have been used, providing insights into the reaction mechanisms and kinetic modeling in pharmaceutical chemistry (Shankarlingaiah et al., 2015).
properties
IUPAC Name |
N-methyl-2-(1-methylpiperidin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-6-5-9-4-3-7-11(2)8-9/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQOYFNOJVJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCN(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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